molecular formula C22H23NO4 B13989666 3-(Dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate CAS No. 87626-60-6

3-(Dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate

Cat. No.: B13989666
CAS No.: 87626-60-6
M. Wt: 365.4 g/mol
InChI Key: DVXVABXMIWZNKL-UHFFFAOYSA-N
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Description

3-(Dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a dimethylamino group, a propyl chain, and a chromenyl acetate moiety. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate typically involves the reaction of 3-(dimethylamino)propylamine with an appropriate ester or acid chloride derivative of 4-oxo-2-phenylchromen-8-ylacetic acid. The reaction is often catalyzed by lead acetate, which enhances the amidation reaction rate even for esters with high steric factors . The reaction can be carried out under solvent-free conditions, which is advantageous for reducing the environmental impact and improving the reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of esters instead of corresponding carboxylic acids allows for milder reaction conditions and higher purity of the final product . The process may also involve purification steps such as distillation to remove any impurities and obtain a high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the acetate moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-(Dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(Dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the chromenyl acetate moiety can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

87626-60-6

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

3-(dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate

InChI

InChI=1S/C22H23NO4/c1-23(2)12-7-13-26-21(25)14-17-10-6-11-18-19(24)15-20(27-22(17)18)16-8-4-3-5-9-16/h3-6,8-11,15H,7,12-14H2,1-2H3

InChI Key

DVXVABXMIWZNKL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC(=O)CC1=C2C(=CC=C1)C(=O)C=C(O2)C3=CC=CC=C3

Origin of Product

United States

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